molecular formula C7H8Cl2N2O B6230223 4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine CAS No. 1862985-51-0

4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine

Cat. No.: B6230223
CAS No.: 1862985-51-0
M. Wt: 207.1
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Description

4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the chloromethylation of a pyrimidine derivative under controlled conditions. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid, in the presence of a catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives.

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Dechlorinated or hydrogenated derivatives.

    Coupling Products: Biaryl or heteroaryl derivatives.

Scientific Research Applications

4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of pyrimidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of electron-withdrawing and electron-donating groups on the pyrimidine ring can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(chloromethyl)quinazoline
  • 2-(chloromethyl)-4-methylquinazoline
  • 2-chloro-4-(chloromethyl)thiazole

Uniqueness

4-chloro-2-(chloromethyl)-5-methoxy-6-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

1862985-51-0

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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